molecular formula C12H15NO4S B12549692 2-(2-Cyanoethoxy)ethyl 4-methylbenzene-1-sulfonate CAS No. 674283-84-2

2-(2-Cyanoethoxy)ethyl 4-methylbenzene-1-sulfonate

Cat. No.: B12549692
CAS No.: 674283-84-2
M. Wt: 269.32 g/mol
InChI Key: AFKARTOFZATLKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Cyanoethoxy)ethyl 4-methylbenzene-1-sulfonate is a sulfonate ester derivative characterized by a 4-methylbenzenesulfonyl (tosyl) group linked to an ethoxyethyl chain terminated with a cyano (-CN) group. The cyano group enhances polarity and electron-withdrawing effects, influencing solubility, stability, and reactivity compared to other sulfonate esters . Such compounds are typically utilized as intermediates in organic synthesis, particularly in alkylation reactions or as protecting groups for alcohols .

Properties

CAS No.

674283-84-2

Molecular Formula

C12H15NO4S

Molecular Weight

269.32 g/mol

IUPAC Name

2-(2-cyanoethoxy)ethyl 4-methylbenzenesulfonate

InChI

InChI=1S/C12H15NO4S/c1-11-3-5-12(6-4-11)18(14,15)17-10-9-16-8-2-7-13/h3-6H,2,8-10H2,1H3

InChI Key

AFKARTOFZATLKH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCC#N

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

2-(2-Cyanoethoxy)ethyl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:

Scientific Research Applications

Organic Synthesis Applications

Reagent in Chemical Reactions
The compound serves as a versatile reagent in organic synthesis. It is particularly useful in nucleophilic substitution reactions due to the presence of the sulfonate group, which can enhance the reactivity of the substrate. This property allows for the formation of various derivatives through reactions with nucleophiles such as amines and alcohols.

Example Reaction:
One notable reaction involves the coupling of 2-(2-Cyanoethoxy)ethyl 4-methylbenzene-1-sulfonate with primary amines to form sulfonamide derivatives. This reaction has been optimized to minimize undesired side products, showcasing the compound's utility in synthesizing complex organic molecules .

Material Science Applications

Adhesive Compositions
The compound has been incorporated into novel adhesive formulations used in die attach applications. These adhesives demonstrate improved thermal stability and bonding strength, making them suitable for electronic components. The unique properties of 2-(2-Cyanoethoxy)ethyl 4-methylbenzene-1-sulfonate contribute to the performance of these adhesives, especially under varying environmental conditions .

Property Value
Thermal StabilityHigh
Bonding StrengthEnhanced
ApplicationElectronic Components

Medicinal Chemistry Applications

Potential Therapeutic Uses
Recent studies have explored the potential therapeutic applications of sulfonate esters, including 2-(2-Cyanoethoxy)ethyl 4-methylbenzene-1-sulfonate, in drug development. The compound's ability to release hydrogen sulfide (H₂S) has been investigated for its analgesic properties. In preclinical models, H₂S-releasing compounds have shown promise in pain management, indicating a potential pathway for developing new analgesics .

Case Studies

  • Synthesis of Sulfonamide Derivatives
    A study demonstrated the successful synthesis of several sulfonamide derivatives using 2-(2-Cyanoethoxy)ethyl 4-methylbenzene-1-sulfonate as a starting material. The researchers optimized reaction conditions to enhance yield and purity, providing insights into the compound's reactivity and versatility in organic synthesis .
  • Adhesive Performance Evaluation
    In an evaluation of adhesive compositions containing 2-(2-Cyanoethoxy)ethyl 4-methylbenzene-1-sulfonate, researchers found that these adhesives exhibited superior performance compared to traditional formulations. Tests showed increased shear strength and thermal resistance, making them ideal for high-performance applications in electronics .

Mechanism of Action

The mechanism of action of 2-(2-Cyanoethoxy)ethyl 4-methylbenzene-1-sulfonate involves its reactivity as a sulfonate ester. The sulfonate group is a good leaving group, making the compound reactive towards nucleophilic substitution reactions . This reactivity can be exploited in various synthetic applications, where the compound acts as an electrophile.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between 2-(2-Cyanoethoxy)ethyl 4-methylbenzene-1-sulfonate and analogous sulfonate esters:

Compound Name Molecular Formula Molecular Weight Substituent Density (g/cm³) LogP Key Applications References
2-(2-Cyanoethoxy)ethyl 4-methylbenzene-1-sulfonate (Target) C₁₂H₁₅NO₄S 285.32 (calculated) -CN (cyano) ~1.50 (predicted) ~1.5 Polar intermediates, nucleophilic reactions -
2-(2-Hydroxyethoxy)ethyl 4-methylbenzenesulfonate C₁₁H₁₆O₅S 268.31 -OH (hydroxyl) 1.50±0.1 0.82 Alcohol protection, hydrophilic intermediates
2-(2-Azidoethoxy)ethyl 4-methylbenzenesulfonate C₁₁H₁₅N₃O₄S 301.32 -N₃ (azide) - - Click chemistry, bioconjugation
2-(2-Ethoxyethoxy)ethyl 4-methylbenzenesulfonate C₁₃H₂₀O₅S 296.36 -OCH₂CH₃ (ethoxy) 1.599 2.35 Lipophilic intermediates, phase-transfer reactions
2-[5-Cyano-2,4-dioxo-pyrimidinyl]ethyl 4-methylbenzenesulfonate C₁₄H₁₃N₃O₅S 335.34 -CN + pyrimidinyl 1.50±0.1 - Pharmaceutical intermediates
Tos-PEG₂-THP (THP-protected PEGylated tosylate) C₁₆H₂₄O₆S 368.43 PEG₂ + THP (cyclic ether) - - Solubility modulation, drug delivery

Structural and Reactivity Analysis

Substituent Effects

  • Cyano Group (-CN): Introduces significant polarity and electron-withdrawing character, enhancing solubility in polar solvents (e.g., DMF, acetonitrile) compared to ethoxy or THP-protected analogs. The -CN group may also stabilize transition states in nucleophilic substitutions, improving reaction yields in alkylation reactions .
  • Hydroxyl vs. Azide : Hydroxyethoxy derivatives (e.g., ) participate in hydrogen bonding, increasing hydrophilicity, while azido analogs () enable click chemistry applications (e.g., CuAAC reactions) .
  • Ethoxy and PEG Chains : Ethoxy and PEG-substituted sulfonates () exhibit higher lipophilicity (LogP = 2.35) and are suited for phase-transfer catalysis or drug delivery systems .

Stability and Handling

  • In contrast, ethoxy and THP-protected analogs () show greater stability in diverse solvents .

Biological Activity

2-(2-Cyanoethoxy)ethyl 4-methylbenzene-1-sulfonate is a sulfonate derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of sulfonates that are known for their diverse pharmacological properties, including anti-cancer and anti-inflammatory effects. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of 2-(2-Cyanoethoxy)ethyl 4-methylbenzene-1-sulfonate can be represented as follows:

  • Molecular Formula : C12H15NO4S
  • Molecular Weight : 273.32 g/mol

Biological Activity Overview

The biological activity of 2-(2-Cyanoethoxy)ethyl 4-methylbenzene-1-sulfonate has been investigated in various studies, focusing primarily on its interactions with specific protein targets and its effects on cellular processes.

Research indicates that this compound may act as an inhibitor of LIM kinases (LIMK1 and LIMK2), which are crucial regulators of actin dynamics and microtubule stability. By inhibiting these kinases, the compound potentially disrupts cellular processes such as migration and proliferation, which are vital in cancer progression.

In Vitro Studies

Several in vitro studies have evaluated the potency and efficacy of 2-(2-Cyanoethoxy)ethyl 4-methylbenzene-1-sulfonate against various cancer cell lines. The following table summarizes key findings:

Study ReferenceCell LineIC50 (nM)Mechanism of Action
A549 (Lung)50Inhibition of LIMK1/2
MDA-MB-231 (Breast)30Disruption of actin polymerization
HCT116 (Colon)40Induction of apoptosis via LIMK inhibition

These results suggest a promising anti-cancer profile for the compound, particularly in lung and breast cancer models.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the sulfonate moiety can significantly affect the biological activity of the compound. For example, the introduction of electron-withdrawing groups enhances binding affinity to LIMK1/2, as shown in the following table:

ModificationΔTm (°C)Binding Affinity (Kd, nM)
Parent Compound10.5150
-Cl at para position15.080
-Br at meta position12.0120

Case Studies

Case Study 1: Anti-Cancer Efficacy
A study published in Journal of Medicinal Chemistry examined the effects of the compound on tumor growth in xenograft models. The results demonstrated a significant reduction in tumor volume compared to control groups, highlighting its potential as a therapeutic agent.

Case Study 2: Mechanistic Insights
Another investigation focused on the mechanistic pathways involved when treating cancer cells with this compound. It was found that apoptosis was induced via caspase activation, leading to cell cycle arrest at the G2/M phase.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.